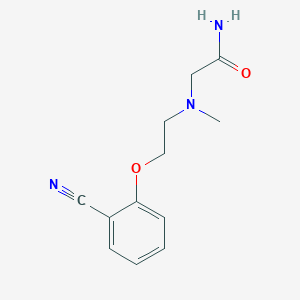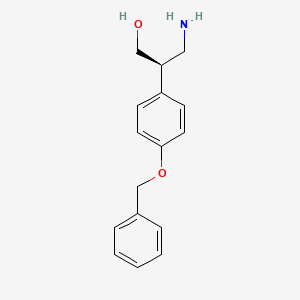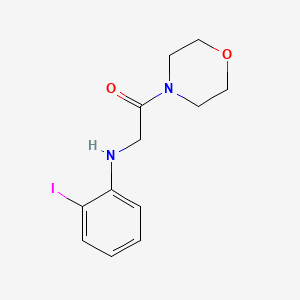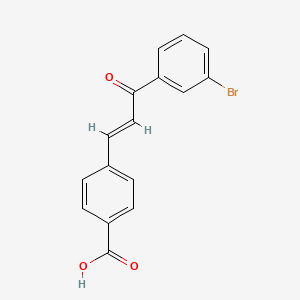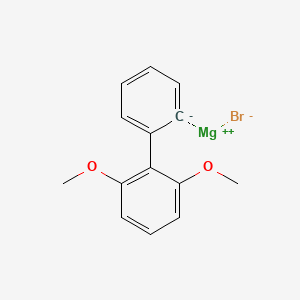
2',6'-Dimethoxy-2-biphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Dimethoxy-2-biphenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of two methoxy groups on the biphenyl ring, which can influence its reactivity and selectivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide typically involves the reaction of 2’,6’-dimethoxybiphenyl with magnesium in the presence of a brominating agent. The reaction is carried out in anhydrous THF to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2’,6’-Dimethoxybiphenyl+Mg+Br2→2’,6’-Dimethoxy-2-biphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2’,6’-Dimethoxy-2-biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous THF is the preferred solvent to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
科学的研究の応用
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of methoxy groups can influence the electronic properties of the biphenyl ring, affecting the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- 2,6-Dimethylphenylmagnesium bromide
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2-Mesitylmagnesium bromide
Uniqueness
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
magnesium;1,3-dimethoxy-2-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11;;/h3-7,9-10H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOHMHIIFAWKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

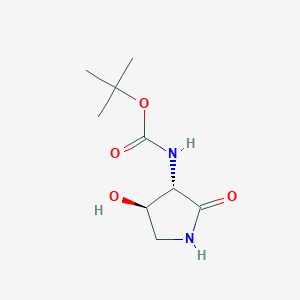

![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)

